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molecular formula C9H11B B1265819 1-Bromo-2,4,5-trimethylbenzene CAS No. 5469-19-2

1-Bromo-2,4,5-trimethylbenzene

Cat. No. B1265819
M. Wt: 199.09 g/mol
InChI Key: SCZXFZRJDVZMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383631B2

Procedure details

A target compound (1.03 g, 5.041 mmol, 40.2%) was yielded in the same manner as Reference Example 10 by reacting 5-bromo-1,2,4-trimethylbenzene (2.5 g, 12.556 mmol) with piperazine (4.32 g, 50.224 mmol), sodium t-butoxide (1.75 g, 18.206 mmol) and dichlorobis(tri-o-tolylphosphine)palladium(II) (295.5 mg, 0.37 mmol) and purifying by separation through column chromatography (CH2Cl2/MeOH, 1:1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Three
Quantity
295.5 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:10])=[CH:4][C:5]([CH3:9])=[C:6]([CH3:8])[CH:7]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.CC(C)([O-])C.[Na+]>CC1C=CC=CC=1[P](C1C=CC=CC=1C)([Pd](Cl)(Cl)[P](C1=C(C)C=CC=C1)(C1C=CC=CC=1C)C1C=CC=CC=1C)C1C=CC=CC=1C>[CH3:10][C:3]1[CH:4]=[C:5]([CH3:9])[C:6]([CH3:8])=[CH:7][C:2]=1[N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1 |f:2.3,^1:29,40|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)C)C)C
Step Two
Name
Quantity
4.32 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
1.75 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
295.5 mg
Type
catalyst
Smiles
CC1=C([P](C2=C(C)C=CC=C2)([Pd]([P](C3=C(C)C=CC=C3)(C4=C(C)C=CC=C4)C(C=CC=C5)=C5C)(Cl)Cl)C6=C(C)C=CC=C6)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purifying by separation through column chromatography (CH2Cl2/MeOH, 1:1)

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C(=C1)C)C)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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